molecular formula C15H18N3NaO4 B2458671 sodium 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,3-benzodiazol-1-yl]acetate CAS No. 2060041-43-0

sodium 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,3-benzodiazol-1-yl]acetate

Cat. No. B2458671
CAS RN: 2060041-43-0
M. Wt: 327.316
InChI Key: OTWXNYDEIVAHAA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,3-benzodiazol-1-yl]acetate is a chemical compound with the CAS Number: 2155852-12-1 . It has a molecular weight of 291.28 . The compound is in the form of a powder .


Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (BOC) group, a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butoxy carbonyl group attached to an amine, which is further attached to a 1H-1,3-benzodiazol-1-yl group . The presence of the BOC group makes it a useful compound in organic synthesis, particularly in the protection of amines .


Chemical Reactions Analysis

The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

This compound has a melting point of 234-235 degrees Celsius . It is a powder in physical form .

Mechanism of Action

The mechanism of action of this compound in organic synthesis involves the protection and deprotection of amines. The BOC group can protect amines during synthesis, and can be removed afterwards to yield the desired product .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name

sodium;2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4.Na/c1-15(2,3)22-14(21)16-8-12-17-10-6-4-5-7-11(10)18(12)9-13(19)20;/h4-7H,8-9H2,1-3H3,(H,16,21)(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWXNYDEIVAHAA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=CC=CC=C2N1CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N3NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,3-benzodiazol-1-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.